3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate
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Overview
Description
3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a useful research compound. Its molecular formula is C23H16O8 and its molecular weight is 420.373. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Furan derivatives, including the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents . This is particularly important in the face of increasing microbial resistance .
Antimicrobial Drugs
Furan-containing compounds are powerful tools in the fight against bacterial strain-caused infection . They have been employed as medicines in a number of distinct disease areas .
Synthesis of Polysubstituted Furan-3(4)-carboxylates
The compound is a type of polysubstituted furan-3(4)-carboxylate . These compounds have been extensively studied and have significant biologically active properties .
Anticancer Activity
Some furan derivatives, such as providencin, have shown anticancer activity . This suggests potential applications of the compound in cancer treatment research .
Phosphoinositide 3-Kinase Inhibition
Certain furan derivatives, like (+)-wortmannin, are known to inhibit phosphoinositide 3-kinase , an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Insulin Secretion Inhibition
Some furan derivatives, such as methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate, have been found to inhibit insulin secretion . This could have implications for diabetes research .
Antiparasitic Activity
Alkyl 5-aryl-2-methyl-4-(2-oxo-2-aryl)-furan-3-carboxylates have shown antiparasitic activity . This suggests potential applications of the compound in the treatment of parasitic infections .
Selective β-Galactosidase Inhibition
Ethyl 5-((2S,3S,4R)-3,4-dihydroxypyrrolidin-2-yl)-2-methylfuran-3-carboxylate is a selective β-galactosidase inhibitor . This could have implications for research into diseases like Fabry disease and GM1 gangliosidoses .
Mechanism of Action
Furan derivatives
Furan derivatives have been extensively studied due to their significant biologically active properties . They have been employed as medicines in a number of distinct disease areas . For instance, some furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .
Phenyl-furan-2-carboxylic acids
These have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis .
properties
IUPAC Name |
[3-(4-methoxycarbonylphenoxy)-2-methyl-4-oxochromen-7-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O8/c1-13-21(30-15-7-5-14(6-8-15)22(25)27-2)20(24)17-10-9-16(12-19(17)29-13)31-23(26)18-4-3-11-28-18/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDBAJXMSNTPSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)OC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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